potassium acid arsenate
Description
Potassium acid arsenate (H₂AsKO₄), also known as potassium dihydrogen arsenate, is an inorganic pentavalent arsenic compound. It is the potassium salt of arsenic acid (H₃AsO₄) and exists in the +5 oxidation state. This compound is highly soluble in water and historically used in research and industrial applications . Like other arsenates, it is classified as a carcinogen, with documented risks of skin, bladder, liver, and lung cancer in humans . Its chemical behavior is influenced by pH and redox conditions, with arsenate (AsV) being stable in oxygenated environments, unlike arsenite (AsIII), which predominates under reducing conditions .
Properties
CAS No. |
14014-95-0 |
|---|---|
Molecular Formula |
KH2AsO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium acid arsenate can be synthesized by reacting arsenic acid (H₃AsO₄) with potassium hydroxide (KOH). The reaction is as follows: [ \text{H}_3\text{AsO}_4 + \text{KOH} \rightarrow \text{KH}_2\text{AsO}_4 + \text{H}_2\text{O} ] This neutralization reaction is typically carried out in an aqueous solution at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced by carefully controlling the reaction conditions to ensure high purity and yield. The handling of arsenic acid requires stringent safety measures due to its toxic nature.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where it can be reduced to arsenite or oxidized to arsenate.
Substitution Reactions: It can participate in substitution reactions where the arsenate group is replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Sodium sulfite (Na₂SO₃) can reduce this compound to potassium arsenite.
Oxidizing Agents: Potassium permanganate (KMnO₄) can oxidize it to potassium arsenate.
Major Products Formed:
Reduction: Potassium arsenite (KH₂AsO₃)
Oxidation: Potassium arsenate (K₃AsO₄)
Scientific Research Applications
Chemistry: Potassium acid arsenate is used as a reagent in various chemical analyses and reactions. It serves as a source of arsenate ions in laboratory experiments.
Biology and Medicine: Historically, it was used in medicine to treat certain diseases, but its use has been discontinued due to its high toxicity.
Industry: In the agricultural industry, this compound was used as a pesticide and herbicide. It disrupts the photosynthesis process in plants, making it an effective weed killer. due to its environmental impact and toxicity, its use has been heavily regulated.
Mechanism of Action
Potassium acid arsenate exerts its effects by interfering with cellular processes. It can inhibit enzymes involved in the phosphate metabolism due to its structural similarity to phosphate. This inhibition disrupts energy production and other vital cellular functions, leading to cell death.
Comparison with Similar Compounds
Chemical Properties and Solubility
| Compound | Formula | Oxidation State | Solubility in Water | Key Applications |
|---|---|---|---|---|
| Potassium acid arsenate | H₂AsKO₄ | +5 (AsV) | High | Research, historical pesticides |
| Calcium arsenate | Ca₃(AsO₄)₂ | +5 (AsV) | Moderate | Pesticides (e.g., apple orchards) |
| Sodium arsenate | Na₂HAsO₄ | +5 (AsV) | High | Herbicides, wood preservatives |
| Lead arsenate | PbHAsO₄ | +5 (AsV) | Low | Phased-out pesticides |
| Sodium arsenite | NaAsO₂ | +3 (AsIII) | High | Glass manufacturing, rodenticides |
- Solubility Trends : Pentavalent arsenates (e.g., sodium and potassium salts) are generally more water-soluble than trivalent arsenites. Calcium and lead arsenates exhibit lower solubility, limiting their environmental mobility .
- pH Dependency : Adsorption of arsenates on minerals like goethite competes with phosphate and is pH-dependent, peaking in acidic conditions (pH 3–6) .
Toxicity and Health Risks
- This compound: Classified as a carcinogen (Group 1 by IARC), causing chronic effects such as nausea, muscle cramps, and reproductive hazards .
- Calcium/Sodium Arsenate: Similarly carcinogenic but differ in bioavailability. Calcium arsenate’s lower solubility reduces acute toxicity compared to highly soluble sodium arsenate .
- Arsenite vs. Arsenate : Trivalent arsenites (AsIII) are 100-fold more toxic than pentavalent arsenates (AsV) due to higher reactivity with cellular thiol groups .
Environmental Behavior
Biochemical Interactions
- Reduction to Arsenite : Enzymes like arsenate reductase (e.g., PvACR2 in Pteris vittata) convert AsV to AsIII, amplifying toxicity. Potassium stabilizes arsenate reductase in Staphylococcus aureus, enhancing enzymatic activity .
- Detoxification Mechanisms : Plants employ thiol compounds (e.g., glutathione) and antioxidants (e.g., proline) to counteract arsenate-induced oxidative stress .
Unique Characteristics of this compound
- Isomorphism : Shares structural similarities with potassium dihydrogen phosphate (KH₂PO₄), enabling analogous synthesis methods and crystal lattice properties .
Q & A
Q. What are the optimal conditions for synthesizing potassium acid arsenate (KH₂AsO₄) in laboratory settings?
this compound is typically synthesized by reacting arsenic acid (H₃AsO₄) with potassium hydroxide under controlled stoichiometric ratios. Due to its high solubility in hot water (), recrystallization from hot aqueous solutions yields purified crystals. Researchers should monitor pH and temperature rigorously, as deviations may lead to byproducts like potassium diarsenate. Analytical techniques such as X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) are recommended for verifying purity .
Q. How can researchers ensure reproducibility in toxicity studies involving this compound?
Standardized protocols for dosing, exposure duration, and biological models (e.g., cell lines or aquatic organisms) are critical. Pre-experimental calibration of instruments (e.g., spectrophotometers for arsenic quantification) and adherence to OECD guidelines for ecotoxicological testing reduce variability. Include negative controls and replicate samples to account for environmental contamination, especially given the compound’s high toxicity ( ) .
Q. What safety protocols are essential when handling this compound in laboratory experiments?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation: Use fume hoods for procedures generating aerosols.
- Waste Disposal: Collect residues in labeled, sealed containers for hazardous waste processing, complying with OSHA 1910.134 and institutional guidelines ().
- Emergency Protocols: Maintain antidotes (e.g., dimercaprol) and train personnel in spill management .
Advanced Research Questions
Q. How can conflicting data on arsenic speciation in this compound solutions be resolved?
Arsenic speciation (As(III) vs. As(V)) depends on pH, redox potential, and dissolved oxygen. Use hyphenated techniques like HPLC-ICP-MS to separate and quantify species. For example, at pH < 3, As(V) dominates, while reducing conditions favor As(III). Document experimental conditions meticulously to reconcile discrepancies () .
Q. What computational models are effective for predicting the environmental fate of this compound?
Density Functional Theory (DFT) simulations can model adsorption/desorption mechanisms on soil minerals (e.g., iron oxides). Coupled with geochemical software (e.g., PHREEQC), these models predict mobility in groundwater systems. Validate predictions with column leaching experiments under varying ionic strengths .
Q. How should researchers design experiments to study the compound’s interaction with biomolecules?
- Spectroscopic Methods: Use Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy to identify binding sites with proteins/DNA.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities and thermodynamic parameters.
- In Silico Docking: Employ tools like AutoDock to predict interaction modes with enzymatic targets (e.g., phosphatases). Include controls with non-arsenical analogs to isolate specific effects .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?
- Non-linear Regression: Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
- ANOVA with Post Hoc Tests: Compare toxicity across multiple concentrations or exposure times.
- Principal Component Analysis (PCA): Identify correlations between arsenic speciation and biological endpoints. Report confidence intervals and p-values to address uncertainty ( ) .
Methodological Challenges and Solutions
Q. How can researchers mitigate interference from this compound in multi-elemental analysis?
Matrix effects in ICP-MS can be minimized by diluting samples or using collision/reaction cells. For colorimetric assays (e.g., molybdenum blue method for phosphate), pre-treat samples with chelating agents to mask arsenate interference. Cross-validate results with alternative techniques like neutron activation analysis .
Q. What strategies improve the detection limits for arsenic in this compound-contaminated samples?
- Pre-concentration: Use solid-phase extraction (SPE) cartridges functionalized with ion-exchange resins.
- Hydride Generation: Convert arsenate to arsine (AsH₃) for enhanced sensitivity in atomic absorption spectroscopy.
- Nanomaterial-Based Sensors: Develop graphene oxide or gold nanoparticle probes for field-deployable detection .
Q. How can interdisciplinary approaches enhance understanding of this compound’s mechanisms in biological systems?
Integrate transcriptomics, metabolomics, and metalloproteomics to map systemic responses. For example, RNA-seq can reveal arsenic-induced stress pathways, while synchrotron X-ray fluorescence (SXRF) imaging localizes arsenic accumulation in tissues. Collaborate with computational biologists to build predictive toxicity networks .
Data Presentation and Reproducibility
Q. What are best practices for documenting this compound experiments to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
